Absence of Published Potency Data vs. Structurally Related Compounds with Known Bioactivity
A critical differentiation factor is the complete lack of published, quantitative biological activity data for the target compound. Authoritative databases confirm 'no known activity' [1]. In contrast, a structurally analogous compound, N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide (CAS 321717-80-0), is a known potent and selective inhibitor of human glutaminyl cyclase (QC) . This demonstrates that the imidazolyl-propyl-benzenesulfonamide scaffold can be tuned for specific target engagement, and the target compound's distinct 5-chloro-2-methoxy substitution pattern presents an unexplored opportunity to discover novel bioactivity.
| Evidence Dimension | Published Inhibitory Activity |
|---|---|
| Target Compound Data | No published data available (no known activity in ChEMBL 20) [1] |
| Comparator Or Baseline | N-(3-Imidazol-1-yl-propyl)-2,5-dimethyl-benzenesulfonamide: known potent and selective glutaminyl cyclase (QC) inhibitor |
| Quantified Difference | Not quantifiable; represents an opportunity for novel target discovery |
| Conditions | Database annotation vs. published biochemical assay |
Why This Matters
For procurement, this means the compound is not a validated tool for a known target but a unique chemical probe for screening and novel assay development.
- [1] ZINC Database. ZINC20560066. Activities based on ChEMBL 20: There is no known activity for this compound. View Source
